molecular formula C10H15NS B12995442 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Cat. No.: B12995442
M. Wt: 181.30 g/mol
InChI Key: PWDXLCDFVGVQOH-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound with a unique structure that includes a cyclopentane ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C10H15NS/c1-6(2)10-9(11)7-4-3-5-8(7)12-10/h6H,3-5,11H2,1-2H3

InChI Key

PWDXLCDFVGVQOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(S1)CCC2)N

Origin of Product

United States

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